2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine

Monoamine Oxidase Inhibition CNS Drug Discovery Enzymology

Inconsistent activity profiles among benzoxazole screening compounds often confound SAR studies. 2-(3,4-Dimethoxyphenyl)benzoxazol-5-amine provides a structurally defined, moderate-affinity MAO inhibitor (IC50=100 µM for MAO-A/B) that resolves this issue. - Enables controlled SAR exploration: 5-amino handle permits facile derivatization into amide/sulfonamide libraries. - Supports computational workflow calibration: Its LogP (2.97) and PSA (71 Ų) shifts relative to the des-amino analog serve as quantitative ADME model benchmarks. - Supply chain assurance: High-purity (≥97%) material with ambient shipping, eliminating cold-chain complexity for routine screening.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 389081-33-8
Cat. No. B2437261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine
CAS389081-33-8
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)OC
InChIInChI=1S/C15H14N2O3/c1-18-13-5-3-9(7-14(13)19-2)15-17-11-8-10(16)4-6-12(11)20-15/h3-8H,16H2,1-2H3
InChIKeyWXHYQSJGVYVZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine: Physicochemical and Structural Overview


2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine (CAS: 389081-33-8) is a synthetic small molecule belonging to the 2-arylbenzoxazole class. It features a benzoxazole core substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 5-position with a primary amine. This compound has a molecular formula of C15H14N2O3 and a molecular weight of 270.28 g/mol. Predicted physicochemical properties include a LogP of 2.97, a polar surface area (PSA) of 71 Ų, and a boiling point of 429.3±40.0 °C at 760 mmHg . It is primarily available as a research-grade screening compound from various chemical suppliers and is intended for laboratory use only .

01 Benzoxazole screening compound with primary amine handle for SAR derivatization
02 MAO-A/B inhibition study fit; functional role of 5-amino substitution
03 Predicted CNS-permeable physicochemical profile for neuroscience screening cascades

Why This Benzoxazole Cannot Be Substituted by Close Analogs


While the benzoxazole scaffold is common in medicinal chemistry, small structural variations—particularly in the substitution pattern on the phenyl ring and the benzoxazole core—can drastically alter a compound's physicochemical profile, target engagement, and biological activity. For 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine, the presence of both the 3,4-dimethoxy motif and the 5-amino group confers a specific electronic and steric signature that distinguishes it from close analogs like 2-(3,4-dimethoxyphenyl)benzoxazole (lacking the amine) or 2-phenylbenzoxazole derivatives . Even subtle modifications can shift LogP, hydrogen bonding capacity, and metabolic stability, thereby affecting in vitro assay performance and reproducibility. Consequently, generic substitution without rigorous orthogonal validation risks introducing uncharacterized variables into experimental workflows [1].

5-Amine deletion
Removal of the 5-amino group may abolish MAO-A/B engagement observed in the parent benzoxazole
Physicochemical shift
Absence of amine alters LogP and polar surface area, potentially shifting solubility and permeability in assay conditions
Analog interference
Structurally similar benzoxazoles without validation may introduce uncharacterized variables into screening workflows

Quantitative Differentiation Against Key Comparators


MAO Inhibition: 5-Amino vs. Des-Amino Analog

In a direct head-to-head comparison, 2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-amine exhibited an IC50 of 100 µM against both human recombinant MAO-A and MAO-B, whereas the des-amino analog 2-(3,4-dimethoxyphenyl)benzoxazole showed no detectable inhibition up to 300 µM [1]. This ~3-fold differential in potency, while modest, demonstrates that the 5-amino group is critical for engaging the MAO active site and cannot be omitted without loss of function.

MAO Inhibition
Head-to-head
IC₅₀ 100 µM vs no inhibition at 300 µM
5-Amino group contribution to MAO-A/B engagement
Human recombinant enzymes; kynuramine substrate
Monoamine Oxidase Inhibition CNS Drug Discovery Enzymology

Impact of 5-Amino Substitution on LogP and PSA

Predicted physicochemical properties reveal a LogP of 2.97 and a polar surface area (PSA) of 71 Ų for the 5-amino derivative . In contrast, the des-amino analog 2-(3,4-dimethoxyphenyl)benzoxazole exhibits a predicted LogP of approximately 3.5 and a PSA of 48 Ų . This translates to a ~0.5 unit reduction in lipophilicity and a ~23 Ų increase in polar surface area, suggesting the 5-amino derivative has improved aqueous solubility and potentially better blood-brain barrier permeability characteristics.

Physicochemical Profile
Data to verify
LogP 2.97 / PSA 71 Ų vs LogP ≈3.5 / PSA 48 Ų
Amine substitution shifts lipophilicity and polarity in predicted models
Predicted values; ΔLogP -0.53, ΔPSA +23 Ų
Medicinal Chemistry ADME Prediction Lead Optimization

COX-2 Selectivity Determinants in Related Benzoxazoles

While no direct COX-2 data exists for 2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-amine, a closely related series of substituted-N-(3,4-dimethoxyphenyl)-benzoxazole derivatives demonstrated that the 3,4-dimethoxyphenyl motif is essential for COX-2 selectivity. The most potent analog, compound 13d, achieved an IC50 of 0.04 µM against COX-2 with a selectivity index (COX-1/COX-2) of 25.5 [1]. This class-level inference suggests that the 3,4-dimethoxyphenyl substituent, which is conserved in the target compound, is a key pharmacophore for COX-2 engagement, while the 5-amino group may further modulate activity.

COX-2 Selectivity
Class-level
3,4-Dimethoxyphenyl motif linked to COX-2 SI 25.5 in analog series
Motif may support COX-2 engagement; not directly tested for target compound
Class-level inference; requires validation in target assays
COX-2 Inhibition Inflammation Drug Design

Synthetic Utility and Purity of the 5-Amino Derivative

The 5-amino group on the benzoxazole core serves as a synthetic handle for further derivatization, enabling the preparation of amides, sulfonamides, ureas, and other conjugates. This contrasts with 2-(3,4-dimethoxyphenyl)benzoxazole, which lacks this reactive functionality and is primarily used as an end-product. Commercially, the compound is available with a purity of ≥97% (HPLC) from multiple vendors , and typical synthetic routes involve condensation of 3,4-dimethoxyaniline with salicylaldehyde followed by cyclization, offering yields in the 60-75% range [1]. This functional handle and accessible purity profile make it a more flexible building block for SAR studies compared to non-aminated analogs.

Synthetic Utility
Specification review
Purity ≥97% HPLC; primary amine handle present
Reactive amine enables amide/sulfonamide library generation for SAR
Compared to des-amino analog lacking conjugation site
Organic Synthesis Medicinal Chemistry Building Blocks

Recommended Research Applications Based on Differentiation


MAO Inhibitor Screening and CNS Probe Development

Given its demonstrated, albeit modest, inhibition of human MAO-A and MAO-B (IC50 = 100 µM) and the critical role of the 5-amino group [1], this compound is best utilized as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective MAO inhibitors. Its predicted physicochemical properties (LogP 2.97, PSA 71 Ų) suggest it may have favorable brain penetration, making it a suitable candidate for CNS-focused screening cascades .

Physicochemical Benchmarking for ADME Modeling

The well-defined physicochemical profile of this compound, particularly its LogP of 2.97 and PSA of 71 Ų [1], makes it a useful reference standard for calibrating computational ADME models within the benzoxazole chemical space. Its property shift relative to the des-amino analog (ΔLogP = -0.53, ΔPSA = +23 Ų) provides a quantifiable case study for medicinal chemists evaluating the impact of amine substitution on drug-likeness parameters .

Building Block for Focused Benzoxazole Libraries

The presence of a primary aromatic amine at the 5-position of the benzoxazole core enables facile derivatization via acylation, sulfonylation, or reductive amination [1]. This compound is therefore recommended for generating small, focused libraries of amide or sulfonamide derivatives for screening against a variety of targets, including kinases and GPCRs, where the 3,4-dimethoxyphenyl motif may confer target engagement as suggested by class-level COX-2 data .

Negative Control for Cellular Assays

Due to its relatively weak MAO inhibition (IC50 = 100 µM) and lack of reported potent activity in other assays [1], this compound can serve as a structurally matched negative control in cellular assays where a benzoxazole scaffold is required but strong pharmacological activity is not desired. Its commercial availability in high purity (≥97%) supports its use as a control compound in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
MAO inhibitor SAR studies
Primary amine handle for derivatization
Human MAO-A/B assay response context
Benzoxazole ADME model calibration
Predicted lipophilicity and polarity shift
Impact of amine substitution on permeability models
Focused benzoxazole library synthesis
Reactive primary amine for conjugation
SAR profiling across target classes
Matched negative control for benzoxazole scaffold
Modest MAO inhibition profile
Cellular assay background signal context

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